Clarithromycin EP Impurity P

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Clarithromycin EP Impurity P, also known as 4′,6-Di-O-methylerythromycin A , is a derivative of erythromycin . Its primary target is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis in bacteria, making it an effective target for antibiotics like this compound.

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic or bactericidal .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis. By inhibiting this pathway, the compound prevents bacteria from producing essential proteins, which leads to inhibition of bacterial growth or death of the bacteria .

Pharmacokinetics

It’s known that the parent drug, clarithromycin, and its active metabolite rapidly penetrate into neutrophils and alveolar macrophages, achieving extremely high intracellular concentrations

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth or bacterial death by preventing the synthesis of essential proteins . This makes it effective in the treatment of a wide variety of bacterial infections .

Análisis Bioquímico

Biochemical Properties

Clarithromycin EP Impurity P interacts with various enzymes and proteins in biochemical reactions. It is a derivative of Clarithromycin, which is known to inhibit protein synthesis in bacteria, thereby preventing their growth and replication

Cellular Effects

As a derivative of Clarithromycin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a derivative of Clarithromycin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

A stability-indicating reversed-phase high-performance liquid chromatography method has been developed and validated for the determination of Clarithromycin in human plasma . This method could potentially be adapted to study the temporal effects of this compound.

Metabolic Pathways

Clarithromycin, from which this compound is derived, is extensively metabolized into at least eight metabolites via three metabolic pathways: hydroxylation at the 14 position, N-demethylation, and hydrolysis of the cladinose sugar

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin EP Impurity P involves several steps, including the protection of oxime hydroxyl groups, selective protection of hydroxyl groups on the deoxy amino sugar ring, methylation, deprotection, and purification. The process begins with the protection of oxime hydroxyl using 1,1-Diisopropoxy cyclohexane, followed by selective protection using trimethylsilane. Methylation is then carried out, followed by deprotection and purification to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the protection, methylation, and deprotection steps, followed by purification using chromatographic techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Clarithromycin EP Impurity P undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Aplicaciones Científicas De Investigación

Clarithromycin EP Impurity P is widely used in scientific research, including:

Chemistry: Used as a reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Used in the quality control of clarithromycin formulations to ensure the absence of impurities that could affect the efficacy and safety of the drug.

Industry: Employed in the production of clarithromycin to monitor and control the levels of impurities during manufacturing

Comparación Con Compuestos Similares

Clarithromycin EP Impurity A: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.

Clarithromycin EP Impurity B: 9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amine.

Clarithromycin EP Impurity C: 4′,6-Di-O-methylerythromycin A.

Clarithromycin EP Impurity D: N-Demethylclarithromycin

Uniqueness: Clarithromycin EP Impurity P is unique due to its specific structural modifications, which include the methylation of hydroxyl groups at positions 4′ and 6. These modifications can influence its chemical reactivity and interactions with biological molecules, making it a valuable reference standard in pharmaceutical research .

Propiedades

Número CAS |

123967-58-8 |

|---|---|

Fórmula molecular |

C39H71NO13 |

Peso molecular |

761.98 |

Apariencia |

White Solid |

melting_point |

>215°C (dec.) |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

4'',6-Di-O-methylerythromycin; Oxacyclotetradecane, Erythromycin deriv.; 4'-O-Methylclarithromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

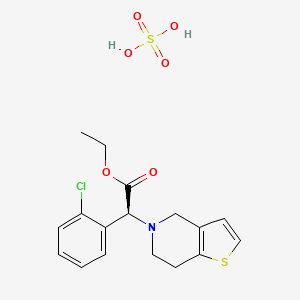

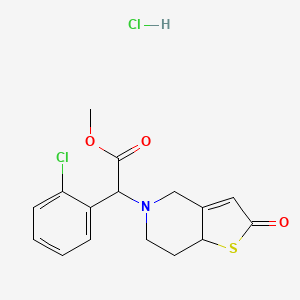

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)